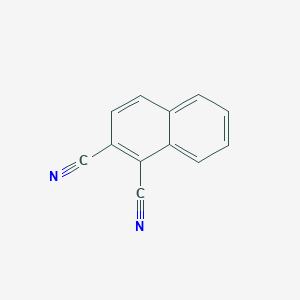

1,2-Naphthalenedicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPWYAMBOPRTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325540 | |

| Record name | 1,2-Naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19291-76-0 | |

| Record name | 1,2-Naphthalenedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Naphthalenedicarbonitrile and Its Precursors

Regioselective Synthesis Strategies for 1,2-Naphthalenedicarbonitrile

Achieving the correct placement of the two cyano groups on the naphthalene (B1677914) core is a primary challenge. Regioselective strategies are therefore paramount in ensuring the efficient formation of the desired 1,2-isomer.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the synthesis of aryl nitriles from aryl halides or pseudohalides. nih.gov This approach offers mild reaction conditions and a high degree of functional group tolerance. nih.gov The synthesis of naphthalenedicarbonitriles via this route typically involves the reaction of a dihalonaphthalene, such as 1,2-dibromonaphthalene, with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Mechanistic studies have highlighted a key challenge in these reactions: the potential for the cyanide ion to poison the palladium catalyst, which can lead to irreproducible results. nih.gov To circumvent this, various strategies have been developed, including the use of specific ligands, co-catalysts, and less-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govthieme-connect.descispace.com The choice of palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), along with phosphine-based ligands, is critical for achieving high catalytic activity. nih.govthieme-connect.de

| Catalyst System | Cyanide Source | Solvent | Conditions | Yield | Reference |

| Palladacycle Complex | K₄[Fe(CN)₆] | DMF | 130 °C, Microwave | High | scispace.com |

| Pd₂(dba)₃ / dppf | CuCN | 1,4-Dioxane | - | - | thieme-connect.de |

| PdCl₂[PPh₂(bc-5)]₂ / Zn | NaCN | Dioxane | Solid-liquid two-phase | - | thieme-connect.de |

| Palladacycle P1 / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water | 120 °C | - | nih.gov |

This table summarizes various palladium-catalyzed systems used for the cyanation of aryl halides, which are applicable to the synthesis of naphthalenedicarbonitriles.

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile, such as a cyanide ion (CN⁻), displaces a leaving group on a substrate. wikipedia.org In the context of naphthalenedicarbonitrile synthesis, this typically involves the reaction of a naphthalene derivative bearing two good leaving groups (e.g., halides) at the 1- and 2-positions with a metal cyanide salt. wikipedia.orgorganic-chemistry.org

A classic example is the Rosenmund-von Braun reaction, which traditionally uses superstoichiometric amounts of copper(I) cyanide (CuCN) at elevated temperatures. nih.gov While effective, this method often requires harsh conditions. A more direct application of nucleophilic substitution is seen in the synthesis of precursors like 1,4-dihydroxy-2,3-naphthalenedicarbonitrile. This key intermediate is prepared by reacting 2,3-dichloro-1,4-naphthoquinone with an alkali metal cyanide, where the cyanide ions displace the chloride ions. sciforum.net This reaction underscores the utility of nucleophilic substitution for installing cyano groups on the naphthalene framework. sciforum.netcymitquimica.com

Condensation reactions provide a powerful tool for constructing the naphthalene ring system itself, often with functional groups already in place or positioned for subsequent elaboration. One notable method for preparing a key precursor is the Claisen condensation of phthalates with succinic dinitrile, which yields 1,4-dihydroxy-2,3-naphthalenedicarbonitrile. sciforum.net This strategy builds the second ring of the naphthalene system while simultaneously introducing the desired cyano functionalities.

Other condensation strategies involve the reaction of phenylpropiolic acids, which can be induced to cyclize and form naphthalene derivatives. acs.org Furthermore, multi-component condensation reactions, though often leading to more complex structures, demonstrate the principle of assembling naphthalene-based molecules from simpler starting materials in a single step. rsc.org

Phosphorus pentoxide (P₄O₁₀) is a highly effective dehydrating agent widely used in organic synthesis. atamanchemicals.comwikipedia.org Its primary application in nitrile synthesis is the conversion of primary amides into the corresponding nitriles. wikipedia.org This method can be applied to the synthesis of this compound by starting with the corresponding diamide (B1670390), 1,2-naphthalenedicarboxamide.

The reaction involves heating the diamide with phosphorus pentoxide, which facilitates the elimination of two molecules of water to form the dinitrile. This type of reaction is often performed at high temperatures, sometimes under reduced pressure, to drive the reaction to completion and remove byproducts. For instance, the synthesis of naphthalene-2,6-dicarbonitrile (B1600231) has been achieved by treating a naphthalene derivative with phosphorus pentoxide at approximately 335°C, yielding a product with high purity. This demonstrates the viability of high-temperature P₄O₁₀-mediated dehydration for producing naphthalenedicarbonitriles.

Multi-Step Synthetic Pathways to Access this compound

A common retrosynthetic approach would start from the target molecule and work backward. For this compound, two primary multi-step routes can be envisioned:

Amide Dehydration Route: This pathway begins with 1,2-naphthalenedicarboxylic acid. The diacid can be converted to the corresponding diamide, 1,2-naphthalenedicarboxamide, using standard amidation procedures. The final step involves the dehydration of the diamide to this compound, typically using a strong dehydrating agent like phosphorus pentoxide. wikipedia.org

Cyanation of a Dihalonaphthalene Route: This pathway starts with a naphthalene core that is subsequently functionalized. For example, a suitable naphthalene derivative can be halogenated to introduce leaving groups at the 1- and 2-positions, yielding a 1,2-dihalonaphthalene. This intermediate is then subjected to a cyanation reaction, using either a nucleophilic substitution method (e.g., with CuCN) or, more commonly, a palladium-catalyzed cyanation protocol to install the two cyano groups. nih.gov

The synthesis of precursors can also involve multiple steps. For example, the preparation of 1,4-dihydroxy-2,3-naphthalenedicarbonitrile from 2,3-dichloro-1,4-naphthoquinone is a key multi-step process that provides a functionalized starting material for further chemical transformations. sciforum.netsmolecule.com

Green Chemistry Approaches and Sustainable Synthesis Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of naphthalenedicarbonitriles, several strategies can be employed to create more environmentally benign protocols.

A significant green advancement in cyanation reactions is the replacement of highly toxic alkali metal cyanides (NaCN, KCN) with less hazardous alternatives. scispace.com Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a "green" cyanide source for palladium-catalyzed cyanations, as it is a stable, non-toxic solid. nih.govscispace.com

Other green approaches focus on reaction conditions and catalysts. The use of microwave irradiation can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. scispace.com One-pot, multi-component reactions under solvent-free conditions represent another powerful green chemistry tool, minimizing waste and improving atom economy. arabjchem.orgajgreenchem.com The development of recyclable catalysts, such as Brønsted acidic ionic liquids that can serve as both catalyst and solvent, further enhances the sustainability of synthetic routes to naphthalene derivatives. rsc.org

| Synthetic Step | Conventional Method | Green Alternative | Green Advantage | Reference |

| Cyanation | Use of NaCN or KCN | Use of K₄[Fe(CN)₆] | Reduced toxicity of cyanide source | scispace.com, nih.gov |

| Heating | Conventional oil bath heating | Microwave irradiation | Reduced reaction time, lower energy use | scispace.com |

| Catalysis/Solvent | Homogeneous catalyst in volatile organic solvent | Recyclable ionic liquid as catalyst and solvent | Catalyst recyclability, reduced solvent waste | rsc.org |

| Reaction Setup | Multi-step with isolation of intermediates | One-pot multi-component synthesis (where applicable) | Increased efficiency, atom economy, less waste | arabjchem.org, ajgreenchem.com |

This table provides a comparative overview of conventional versus green chemistry approaches for key synthetic transformations relevant to the production of this compound and its precursors.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Catalytic Effects on Regioselectivity and Efficiency

The choice of catalyst is paramount in the synthesis of this compound, directly influencing the reaction's speed, efficiency, and the selective formation of the desired 1,2-isomer over other potential products.

More modern and efficient routes involve the transition metal-catalyzed cyanation of aryl halides, such as 1,2-dibromo- or 1,2-dichloronaphthalene. Palladium-based catalysts are particularly prominent in this area due to their high efficiency and broad functional group tolerance. nih.gov The catalytic activity is highly dependent on the choice of palladium precursor and the associated ligands.

Palladium Precursors and Ligands: Common palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ require in-situ reduction to the active Pd(0) species, a step that can be hampered by the presence of cyanide, which can poison the catalyst. nih.gov To circumvent this, air-stable palladacycle precatalysts have been developed that demonstrate superior effectiveness. nih.gov The choice of phosphine (B1218219) ligand is also critical. Bulky, electron-rich ligands can enhance catalytic activity, enabling the cyanation of even less reactive aryl chlorides at lower temperatures. organic-chemistry.org For instance, studies on various aryl halides have shown that different ligands are optimal for different substrates; some functional groups may coordinate with the metal center, necessitating a specific ligand choice to achieve high yields. nih.gov

Nickel Catalysts: As a more economical alternative to palladium, nickel-based catalysts have been developed for the cyanation of aryl halides. Systems using NiCl₂ in combination with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and a reducing agent like zinc powder have proven effective for a wide range of substrates under mild conditions. organic-chemistry.org

The catalyst's role in controlling regioselectivity is especially critical when synthesizing ortho-disubstituted compounds like this compound. An improper catalyst system could lead to side reactions or the formation of isomeric impurities. The development of catalyst systems that selectively promote the desired substitution pattern is a key area of research. nih.gov

| Aryl Halide | Pd Precursor (mol %) | Ligand | Cyanide Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | P1 (0.1) | - | K₄[Fe(CN)₆] | 99 | nih.gov |

| 2-Chlorotoluene | P2 (1) | L2 | K₄[Fe(CN)₆] | 97 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (5) | dppf | Zn(CN)₂ | Good | mdpi.com |

| Aryl Chloride (general) | Pd/C | - | K₄[Fe(CN)₆] | Good | organic-chemistry.org |

Influence of Solvent Systems and Temperature Profiles

The solvent and reaction temperature are critical parameters that must be optimized to ensure efficient mass transfer, reagent solubility, and favorable reaction kinetics while minimizing side reactions.

In the Sandmeyer reaction , the initial diazotization step is typically carried out in an acidic aqueous solution at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent cyanation with CuCN is often performed at an elevated temperature to drive the reaction to completion.

For palladium-catalyzed cyanation reactions, the choice of solvent is highly dependent on the cyanide source.

Polar Aprotic Solvents: When using alkali metal cyanides (NaCN, KCN) or zinc cyanide (Zn(CN)₂), polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are commonly employed. nasa.gov These solvents help to dissolve the cyanide salt and the organic substrate.

Alcohol/Water Mixtures: A significant advancement involves the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a less toxic cyanide source. This salt is insoluble in most organic solvents, necessitating the use of solvent mixtures such as tert-butanol (B103910) and water (t-BuOH/H₂O). organic-chemistry.org This biphasic system, often with a phase-transfer catalyst, facilitates the transfer of the cyanide ion into the organic phase where the reaction occurs. nih.gov

Bio-based Solvents: Recent research has explored greener, bio-based solvents. Eucalyptol has been successfully used as a solvent for the palladium-catalyzed cyanation of aryl bromides, demonstrating its potential as a sustainable alternative to traditional volatile organic solvents. mdpi.com

The temperature profile of the reaction is tailored to the reactivity of the starting materials and the stability of the catalyst.

Highly reactive aryl iodides and bromides can often be cyanated at mild temperatures, sometimes ranging from room temperature to 40 °C with a highly active catalyst system. organic-chemistry.org

Less reactive but more cost-effective aryl chlorides typically require higher temperatures, often in the range of 70 °C to 170 °C, to achieve good conversion rates. nih.govmdpi.com Optimization is crucial, as excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts, thereby reducing the purity of the final this compound product.

| Catalyst System | Cyanide Source | Solvent | Temperature | Substrate Type | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | Eucalyptol | 140-170 °C | Aryl Bromides | mdpi.com |

| Pd/CM-phos | Zn(CN)₂ | - | 70 °C | Aryl Chlorides | organic-chemistry.org |

| Palladacycle P1 | K₄[Fe(CN)₆] | t-BuOH / H₂O | 100 °C | Aryl Bromides | nih.gov |

| NiCl₂ / dppf / Zn | Zn(CN)₂ | DMA | Mild | Aryl Halides | organic-chemistry.org |

| CuCN | CuCN | DMF | Elevated | Aryl Bromides (from Sandmeyer) | nasa.gov |

Reaction Mechanisms and Reactivity of 1,2 Naphthalenedicarbonitrile

Mechanistic Investigations of Reactions Involving Nitrile Groups

The two nitrile (-C≡N) groups are the primary sites of reactivity in 1,2-naphthalenedicarbonitrile. Their strong polarization, with an electrophilic carbon atom and a nucleophilic nitrogen atom, along with their proximity, governs the types of reactions the molecule undergoes.

Nucleophilic Addition Reactions to Nitrile Functionalities

The carbon atoms of the nitrile groups in this compound are highly electrophilic, making them susceptible to attack by nucleophiles. This nucleophilic addition is a fundamental reaction pathway for this class of compounds. icpp-spp.org A prominent example is the initial step in the formation of macrocyclic compounds like phthalocyanines and their naphthalene-annulated analogs, naphthalocyanines. rsc.org

The mechanism often begins with a nucleophilic attack on one of the nitrile carbons. For instance, in the presence of a strong base and an alcohol (e.g., sodium methoxide (B1231860) in methanol), an alkoxide ion attacks the nitrile carbon to form an alkoxyiminoisoindolenine intermediate. uea.ac.uk This initial addition is a critical step that initiates a cascade of reactions leading to larger structures.

Another important nucleophilic addition reaction involves the conversion of the dinitrile to 1,3-diiminobenz[f]isoindoline, a key precursor for various dyes and macrocycles. This reaction is typically achieved by bubbling ammonia (B1221849) gas through a solution of the dinitrile in an alcohol with a base catalyst. The nucleophilic ammonia adds across the nitrile groups, leading to an intramolecular cyclization.

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| 2,3-Naphthalenedicarbonitrile | NH₃, NaOMe, MeOH, Reflux | 1,3-Diiminobenz[f]isoindoline | ~82% |

This table presents data for the closely related 2,3-naphthalenedicarbonitrile, illustrating a typical nucleophilic addition and cyclization reaction pathway for ortho-naphthalenedicarbonitriles.

Cycloaddition Reactions (e.g., [2+2], [4+2]) Involving Dinitrile Systems

The most significant cycloaddition-type reaction involving ortho-dinitriles like this compound is not a traditional Diels-Alder or [2+2] photoreaction, but rather a template-assisted cyclotetramerization. This process involves the assembly of four dinitrile molecules around a central metal atom or on a reactive surface to form a large, highly conjugated naphthalocyanine macrocycle. researchgate.netnih.gov

This reaction can be considered a formal [8+8] cycloaddition in a broader sense, though it proceeds through a complex, multi-step mechanism involving sequential nucleophilic additions and condensations rather than a concerted pericyclic pathway. The ortho arrangement of the nitrile groups is essential for this cyclization to occur.

Recent studies in on-surface synthesis have provided detailed insights into this process. For example, substituted 2,3-naphthalenedicarbonitrile precursors have been shown to undergo cyclotetramerization on silver and gold surfaces. researchgate.netnih.gov The reaction outcome can be influenced by the precursor's substituents and the presence of co-adsorbed metal atoms.

| Precursor | Surface | Conditions | Product | Reference |

| 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile (NND) | Ag(111) | Annealing | Silver Naphthalocyanine (Ag-NPc) | researchgate.netnih.gov |

| 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) | Ag(111) | Annealing with co-adsorbed Fe atoms | Iron Naphthalocyanine (Fe-NPc) | researchgate.netnih.gov |

| Multilayers of PND | Ag(111) | Annealing at 450 K | Polycyanine chains | nih.gov |

Photochemical Reactivity and Electron Transfer Processes

The photochemical reactivity of this compound is not extensively documented in the literature, especially when compared to its isomer, 1,4-naphthalenedicarbonitrile, which is a well-known electron acceptor in photoinduced electron transfer (PET) reactions.

However, the expected photochemical behavior of the 1,2-isomer can be inferred from its structure. The naphthalene (B1677914) core is a known chromophore that absorbs UV light, leading to an excited state. libretexts.org The strongly electron-withdrawing dinitrile substituents would lower the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making the excited state a potent oxidizing agent. It is therefore plausible that this compound could participate in PET reactions, accepting an electron from a suitable donor molecule.

Furthermore, the precursors are used to synthesize larger, photoactive systems like subnaphthalocyanines, which are known to have distinct photochemical and photophysical properties, including characteristic absorption and circular dichroism spectra. icpp-spp.org

Role of the Naphthalene Backbone in Modulating Reactivity

The naphthalene backbone is not a passive scaffold; its aromaticity, electron distribution, and steric profile actively influence the reaction pathways of the attached nitrile groups.

Aromaticity and Electron Density Distribution Effects on Reaction Pathways

The naphthalene ring system is aromatic, with a delocalized π-electron system containing 10 electrons, conforming to Hückel's rule (4n+2, where n=2). libretexts.orgwikipedia.org This aromaticity confers significant thermodynamic stability. The two cyano groups are powerful σ- and π-electron-withdrawing groups. Their presence significantly reduces the electron density of the naphthalene rings, a phenomenon known as deactivation. goettingen-research-online.de

This has two major consequences for reactivity:

Reduced Electrophilic Susceptibility: The electron-poor naphthalene core is much less likely to undergo electrophilic aromatic substitution compared to unsubstituted naphthalene.

Enhanced Nitrile Electrophilicity: The electron-withdrawing effect of the aromatic system enhances the electrophilic character of the nitrile carbon atoms, making them more susceptible to the nucleophilic addition reactions described in section 3.1.1.

The distribution of electron density is not uniform across the two rings of the naphthalene core, and the positions of the nitrile groups further polarize the system, directing the regioselectivity of potential reactions.

Mechanistic Studies of Metal-Catalyzed Transformations

Metal catalysts, particularly palladium and copper, play a pivotal role in mediating the reactions of this compound, leading to the formation of complex molecular architectures. The mechanisms of these transformations often involve organometallic intermediates and catalytic cycles that are crucial for understanding and optimizing these synthetic routes.

While specific studies on palladium-catalyzed reactions directly involving this compound are not extensively documented, the mechanistic pathways can be inferred from well-established palladium-catalyzed cross-coupling reactions of related aryl halides and dinitriles. The primary catalytic cycle for reactions such as the Suzuki, Heck, and cyanation reactions typically involves three key steps: oxidative addition, transmetalation (for cross-coupling partners), and reductive elimination. youtube.comnih.govyoutube.com

In a hypothetical palladium-catalyzed cross-coupling reaction with a 1,2-dihalonaphthalene to form this compound, the mechanism would commence with the oxidative addition of the palladium(0) catalyst to one of the carbon-halogen bonds of the naphthalene substrate. nih.gov This step forms a palladium(II) intermediate. Subsequent transmetalation with a cyanide source, such as zinc cyanide, would replace the halide with a cyanide group on the palladium complex. nih.govnih.gov A final reductive elimination step would then form one of the C-CN bonds and regenerate the palladium(0) catalyst, allowing the cycle to continue for the second nitrile group. Catalyst deactivation by cyanide can be a challenge in these reactions, often necessitating the use of specific ligands or reaction conditions to maintain catalytic activity. nih.gov

The synthesis of oxidative addition complexes (OACs) from aryl halides and a palladium(0) source has become a valuable strategy in palladium catalysis. nih.govchemrxiv.orgmit.edu These stable OACs can then be used in stoichiometric or catalytic amounts for various cross-coupling reactions, often under milder conditions and with higher success rates than their fully catalytic counterparts. nih.govmit.edu While not specifically reported for 1,2-dihalonaphthalenes, this approach offers a potential pathway for the controlled functionalization of naphthalene precursors to yield this compound.

Table 1: Key Steps in a General Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Intermediate |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Aryl-Pd(II)-Halide |

| Transmetalation | The halide is exchanged with the coupling partner from an organometallic reagent. | Di-organo-Pd(II) |

| Reductive Elimination | The two organic partners are coupled, and the Pd(0) catalyst is regenerated. | Coupled Product & Pd(0) |

This table represents a generalized mechanism and is not based on a specific experimental study of this compound.

Copper-based catalysts are particularly relevant in the context of phthalocyanine (B1677752) synthesis, where ortho-dinitriles like this compound serve as precursors. The cyclotetramerization of these dinitriles to form naphthalocyanine, a phthalocyanine analogue, is often catalyzed by copper salts. science.govscience.govgoogle.comgoogle.comgoogle.com

The mechanism of this transformation is thought to proceed through a series of copper-mediated steps. Initially, a copper ion coordinates to the nitrile groups, activating them for nucleophilic attack. This can lead to the formation of a copper-containing intermediate that facilitates the sequential addition of three more dinitrile molecules. The template effect of the copper ion is crucial in organizing the four dinitrile units in the correct orientation for the final ring closure to form the macrocycle.

In some instances, the formation of bimetallic intermediates has been proposed, especially in systems where more than one type of metal is present. For example, in the synthesis of bimetallic phthalocyanines, two different metal ions can be incorporated into the macrocyclic structure. researchgate.netchinesechemsoc.org While not extensively studied for this compound specifically, these studies suggest the possibility of complex, multi-metallic species guiding the assembly of the final product. The electrochemical properties of the resulting metallophthalocyanines are significantly influenced by the nature of the central metal ion(s). nih.gov

Investigating Radical-Mediated Reactions

Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions are typically initiated by the generation of radical species, which can then react with the naphthalene core or the nitrile groups.

Free radical substitution reactions on aromatic systems can be initiated by various radical sources. lkouniv.ac.inucsb.edusavemyexams.comtheexamformula.co.uk The selectivity of these reactions is governed by the stability of the resulting radical intermediates. lkouniv.ac.in For naphthalene derivatives, radical attack can occur at different positions on the aromatic rings. rsc.org

In the context of this compound, a radical substitution reaction would likely proceed via the addition of a radical to the naphthalene ring, forming a radical-adduct intermediate. This intermediate would then rearomatize by losing a hydrogen atom or a substituent. The presence of the two electron-withdrawing nitrile groups would influence the regioselectivity of the radical attack. While specific studies on the free radical substitution of this compound are scarce, general principles of radical chemistry suggest that such reactions are feasible. For instance, radical cyanation of naphthalene has been shown to occur selectively at the 1-position. nih.gov

The photochemistry of 1,2-dicyanonaphthalene (a common synonym for this compound) has been investigated, revealing complex reaction pathways that likely involve biradical intermediates. scispace.comoup.comoup.comacs.org When irradiated in the presence of alkenes and dienes, 1,2-dicyanonaphthalene undergoes photocycloaddition reactions. scispace.comoup.comoup.com

For example, the photoreaction of 1,2-dicyanonaphthalene with 2-methyl-1-propene in acetonitrile (B52724) results in a [3+2] adduct at the 1,8-position of the naphthalene ring, a [2+2+2] adduct involving acetonitrile, and a cyclobutene-fused derivative. scispace.comoup.comoup.com The formation of these products is consistent with a mechanism involving an initial photoinduced electron transfer from the alkene to the excited state of 1,2-dicyanonaphthalene, generating a radical ion pair. This pair can then collapse to form a biradical intermediate, which subsequently undergoes cyclization to yield the final products. The solvent polarity has been shown to significantly influence the product distribution, suggesting the involvement of polar intermediates in some of the reaction pathways. scispace.comoup.comoup.com

The [3+2] photocycloaddition at the 1,8-position of the naphthalene ring has been observed with other alkenes such as cyclopentene (B43876) and styrene, as well as with dienes like 1,3-butadiene (B125203) and isoprene, indicating the generality of this reaction mode. scispace.comoup.comoup.com The formation of cyclobutane (B1203170) derivatives via [2+2] photocycloaddition, a common reaction for many unsaturated systems, can also be envisioned, likely proceeding through a triplet biradical intermediate. scribd.comunipv.itacs.org

Table 2: Products of the Photoreaction of 1,2-Dicyanonaphthalene with Alkenes and Dienes

| Alkene/Diene | Solvent | Product(s) | Yield (%) | Reference |

| 2-Methyl-1-propene | Acetonitrile | [3+2] Adduct (with HCN loss), [2+2+2] Adduct, Cyclobutene derivative | 10, 8, 5 | scispace.comoup.comoup.com |

| 2-Methyl-1-propene | Benzene | [3+2] Adduct, Cyclobutene derivative | 12, 10 | scispace.comoup.comoup.com |

| Cyclopentene | Benzene | [3+2] Adduct (with HCN loss) | 40 | scispace.comoup.comoup.com |

| Isoprene | Acetonitrile | [3+2] Adducts (isomers) | 20, 20 | scispace.comoup.comoup.com |

Derivatization and Functionalization of 1,2 Naphthalenedicarbonitrile

Synthesis of Novel Derivatives Utilizing 1,2-Naphthalenedicarbonitrile as a Precursor

The strategic placement of two nitrile groups on adjacent carbons makes this compound an ideal starting material for condensation and cyclization reactions, leading to the formation of macrocycles and porous polymers.

Notably, it is a key building block for the synthesis of naphthalocyanines (Ncs), which are structural analogs of phthalocyanines with an extended π-electron system. nih.govresearchgate.net This extension, derived from the naphthalene (B1677914) unit, shifts the molecule's light absorption properties further into the near-infrared spectrum. researchgate.net The synthesis typically involves the metal-templated cyclotetramerization of four this compound units, a process that can be adapted to incorporate various central metal ions. nih.govgoogle.com

Another significant application is in the synthesis of Covalent Triazine Frameworks (CTFs). These porous organic polymers are constructed through the cyclotrimerization of nitrile-containing monomers. researchgate.netnih.gov Using this compound, often in conjunction with other nitrile monomers, allows for the creation of highly stable, porous materials with tunable properties for applications such as gas capture and separation. researchgate.netmembranejournal.or.kr The ionothermal synthesis method, which employs a molten salt like zinc chloride (ZnCl₂) at high temperatures, is a common route to produce crystalline CTFs from dinitrile precursors. nih.gov

| Precursor | Derivative Class | Reaction Type | Key Features of Derivative |

|---|---|---|---|

| This compound | Naphthalocyanines (Ncs) | Metal-templated Cyclotetramerization | Extended π-conjugated system; Strong absorption in the near-infrared (NIR) region. researchgate.net |

| This compound | Covalent Triazine Frameworks (CTFs) | Ionothermal Cyclotrimerization | High porosity, thermal stability, and tunable surface area. researchgate.netnih.gov |

**4.2. Introduction of Diverse Functional Groups onto the Naphthalene Core

Functionalizing the naphthalene ring of this compound is challenging due to the powerful electron-withdrawing nature of the two nitrile groups. These groups strongly deactivate the aromatic system towards traditional electrophilic aromatic substitution. However, modern synthetic methods provide pathways for introducing various functional groups.

Friedel-Crafts alkylation and acylation are classic methods for attaching alkyl and acyl groups to aromatic rings via electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The reaction typically employs a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate a carbocation or acylium ion electrophile. organic-chemistry.orgsigmaaldrich.com

However, the application of these reactions to this compound is severely hampered. The two nitrile groups are strongly deactivating, making the naphthalene ring electron-poor and thus not nucleophilic enough to attack the electrophile under standard conditions. sigmaaldrich.comcdnsciencepub.com Attempting these reactions often requires harsh conditions, which can lead to low yields or decomposition of the starting material. For naphthalene itself, Friedel-Crafts acylation can lead to a mixture of α- and β-substituted products, with the ratio depending on factors like solvent and temperature. myttex.net For the highly deactivated dinitrile, such reactions are generally considered inefficient. Alternative, non-electrophilic methods are typically required to achieve alkylation or acylation.

Silylation, the introduction of a silyl (B83357) group (e.g., -SiR₃), is a crucial transformation in organic synthesis. Arylsilanes are valuable intermediates that can be converted into many other functional groups. Given the electron-deficient nature of this compound, modern C-H activation methods are more suitable than traditional electrophilic substitution.

Recent advances have focused on transition-metal-catalyzed and photocatalytic silylation of electron-poor aromatic systems. nih.govrsc.org Iridium-catalyzed dehydrogenative silylation, for instance, can functionalize the C-H bonds of polycyclic aromatic compounds without the need for pre-installed directing groups. nih.gov The mechanism involves C-H bond cleavage as a key step, and the rate-limiting step can vary depending on the electronic properties of the arene substrate. nih.govescholarship.org Another powerful approach is the photocatalytic Minisci-type reaction, which uses visible light to generate silyl radicals that can then add to electron-deficient heteroarenes and arenes. rsc.orgresearchgate.net These methods feature broad substrate scope and mild reaction conditions, making them potentially applicable for the direct silylation of the this compound core.

| Silylation Method | Catalyst/Conditions | Applicability | Reference |

|---|---|---|---|

| Iridium-Catalyzed Dehydrogenative Silylation | [Ir(cod)(OMe)]₂ with phenanthroline ligands | Effective for electron-deficient and polycyclic aromatic compounds. | nih.govnih.gov |

| Photocatalytic Minisci-Type Silylation | Visible light, photoredox catalyst (e.g., Ir(ppy)₃), Na₂S₂O₈ | Well-suited for electron-deficient heteroarenes and cyano-substituted arenes. | rsc.orgresearchgate.net |

| Thiol-Catalyzed Silylation | Thiol catalyst, radical initiator | Applicable to electron-deficient heteroarenes under peroxide-free conditions. | rsc.org |

Post-Synthetic Modification of this compound-Derived Scaffolds

Post-synthetic modification refers to the chemical alteration of a molecule or material after its initial assembly. This strategy is particularly valuable for fine-tuning the properties of complex structures derived from this compound, such as naphthalocyanines (Ncs). Once the macrocyclic Nc core is synthesized, further functionalization can be achieved by modifying its peripheral or axial positions. researchgate.net

Peripheral modification involves attaching functional groups to the outer edges of the naphthalene units. This can be used to improve solubility, prevent aggregation, or attach targeting moieties for specific applications. Axial modification involves changing the ligands attached to the central metal ion, perpendicular to the plane of the Nc macrocycle. This approach can significantly influence the molecule's photophysical properties and its tendency to aggregate. kyoto-u.ac.jp These modifications allow for the creation of tailored naphthalocyanine-based systems for use as advanced materials or theranostic agents without altering the core structure derived from the initial precursor.

Spectroscopic and Advanced Analytical Characterization of 1,2 Naphthalenedicarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1,2-naphthalenedicarbonitrile and its derivatives. wvu.edu It provides detailed information about the chemical environment of individual nuclei, particularly hydrogen (¹H) and carbon (¹³C), allowing for the precise mapping of the molecule's carbon-hydrogen framework. wvu.edu

¹H NMR and ¹³C NMR for Nitrile Group Placement and Aromatic Protons

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the placement of the nitrile groups and assigning the signals of the aromatic protons in this compound. The chemical shifts (δ) in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. sigmaaldrich.com

In the ¹H NMR spectrum, the protons on the naphthalene (B1677914) ring system will exhibit characteristic chemical shifts in the aromatic region, typically between 7.0 and 9.0 ppm. The exact positions of these signals are influenced by the electron-withdrawing nature of the two adjacent nitrile groups. These groups deshield the nearby protons, causing their signals to appear at a lower field (higher ppm values). The integration of the peak areas in the ¹H NMR spectrum confirms the number of protons corresponding to each signal. wvu.edu

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. careerendeavour.com The carbon atoms of the nitrile groups (C≡N) typically appear in a distinct region of the spectrum, generally between 110 and 125 ppm. The aromatic carbons of the naphthalene core will resonate in the approximate range of 110 to 150 ppm. careerendeavour.combhu.ac.in The carbon atoms directly bonded to the electron-withdrawing nitrile groups (C1 and C2) will be deshielded and thus shifted downfield compared to the other aromatic carbons.

Table 1: Representative NMR Data for Aromatic Nitriles

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 9.0 | Protons adjacent to nitrile groups are shifted downfield. |

| ¹³C (Aromatic) | 110 - 150 | Carbons bonded to nitrile groups are shifted downfield. careerendeavour.combhu.ac.in |

| ¹³C (Nitrile) | 110 - 125 | Characteristic region for the C≡N group. |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative of this compound. sigmaaldrich.com

Advanced NMR Techniques for Complex Derivative Analysis

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between different parts of the molecule. organicchemistrydata.org

Techniques such as COSY (Correlation Spectroscopy) are used to identify protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are powerful tools for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in derivatives with multiple substituents where simple prediction of chemical shifts is challenging. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. thermofisher.comresearchgate.net These techniques probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies. specac.com

Analysis of C≡N Stretching Frequencies

The most prominent and diagnostically useful feature in the vibrational spectra of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile groups.

In FT-IR spectroscopy , the C≡N stretch gives rise to a sharp and intense absorption band. For aromatic nitriles, this peak is typically observed in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The conjugation of the nitrile group with the aromatic naphthalene ring system slightly lowers the frequency compared to saturated nitriles (2240-2260 cm⁻¹). spectroscopyonline.com The intensity of this band is strong due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

Raman spectroscopy is a complementary technique to FT-IR. spectroscopyonline.commt.com The C≡N stretching vibration is also Raman-active and typically appears as a strong, sharp band in the same spectral region as the IR absorption. The symmetric nature of the C≡N bond makes it a good Raman scatterer.

The presence of this characteristic band in both FT-IR and Raman spectra provides conclusive evidence for the existence of the nitrile functional groups within the molecule.

Table 2: Characteristic Vibrational Frequencies for Nitrile Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C≡N | Stretching | 2220 - 2240 spectroscopyonline.com | Strong, Sharp spectroscopyonline.com | Strong, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 libretexts.org | Medium | Medium |

| Aromatic C=C | Stretching | 1400 - 1600 libretexts.org | Medium to Weak | Strong |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure and transitions within a molecule upon interaction with ultraviolet and visible light. edinst.com

UV-Vis Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is characterized by absorptions corresponding to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For aromatic compounds like naphthalene derivatives, the most significant electronic transitions are π → π* transitions. uzh.ch These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. shu.ac.uk

The naphthalene core itself has characteristic electronic transitions, often designated as the ¹La and ¹Lb bands. researchgate.net The substitution with two nitrile groups modifies the electronic structure of the naphthalene system, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The electron-withdrawing nature of the nitrile groups can lead to a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene. msu.edu

The spectrum typically shows multiple bands in the UV region, reflecting the different π → π* transitions within the conjugated system. The fine structure of these bands, which corresponds to vibrational levels superimposed on the electronic transitions, can sometimes be observed, especially in non-polar solvents at room temperature. ubbcluj.ro

Table 3: Typical Electronic Transitions in Aromatic Nitriles

| Transition Type | Wavelength Region | Notes |

| π → π | 200 - 400 nm | Intense absorptions characteristic of aromatic systems. shu.ac.uk |

| n → π | Longer wavelengths, often overlapping with π → π | Involves non-bonding electrons on the nitrogen atom; typically much weaker than π → π transitions. shu.ac.uk |

The study of the UV-Vis spectra of this compound and its derivatives is crucial for understanding their photophysical properties and for applications in areas such as molecular electronics and materials science.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds like this compound. alevelchemistry.co.uk The process involves ionizing the sample molecules and then sorting these ions based on their mass-to-charge (m/z) ratio. msu.edu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, distinguishing it from other molecules that may have the same nominal mass. bioanalysis-zone.com

For this compound, the molecular formula is C₁₂H₆N₂. uni.lu HRMS can confirm this composition by measuring the m/z value of its molecular ion with high accuracy. For instance, the calculated monoisotopic mass of C₁₂H₆N₂ is 178.0531 Da. uni.lu An HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the compound's identity. This technique is particularly useful for differentiating between isomers if they have different elemental formulas or for confirming the structure of newly synthesized derivatives. bioanalysis-zone.com

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used alongside HRMS data for greater confidence in identification. uni.lu

**Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₂H₆N₂) ** This table shows the predicted m/z values for various adducts of this compound that could be observed in an HRMS experiment.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 179.06038 |

| [M+Na]⁺ | 201.04232 |

| [M+K]⁺ | 217.01626 |

| [M+NH₄]⁺ | 196.08692 |

| [M-H]⁻ | 177.04582 |

| [M+HCOO]⁻ | 223.05130 |

Data sourced from PubChem. uni.lu

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used for structural elucidation. wikipedia.org In an MS/MS experiment, ions of a specific m/z ratio (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. youtube.com The fragmentation pattern provides a fingerprint of the molecule's structure. arxiv.org

For this compound, the precursor ion would be the molecular ion at m/z 178. Upon fragmentation, characteristic losses would be expected. The fragmentation of radical cations typically involves the breaking of covalent bonds, leading to the formation of a new ion and a neutral radical species. uni-saarland.de Likely fragmentation pathways for this compound would include the loss of one or both cyano (-CN) groups. The fragmentation of the stable naphthalene ring system would require higher energy. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of atoms within the molecule, distinguishing it from its isomers, such as 2,3-naphthalenedicarbonitrile, which might produce a different set of fragment ions.

X-ray Crystallography for Solid-State Structure Determination

The study of crystal packing reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions, which are crucial for the stability of the crystal structure. chemrxiv.org For aromatic compounds like this compound and its derivatives, π-π stacking interactions are a dominant feature. scbt.com The planar naphthalene rings can stack on top of each other, contributing significantly to the crystal's cohesion.

The nature and strength of these interactions can be visualized and quantified using tools like Hirshfeld surface analysis. nih.gov In the crystal structures of related compounds, such as certain phthalocyanine (B1677752) analogues, weak intermolecular interactions play a significant role. researchgate.net The specific arrangement, whether it be herringbone, sandwich, or other motifs, influences the material's bulk properties, including its electronic and optical characteristics. mdpi.com

The solid-state structure of a compound is not always singular. Polymorphism is the ability of a single compound to crystallize in multiple distinct crystal structures, known as polymorphs. These different forms can arise from variations in crystallization conditions (e.g., solvent, temperature) and can exhibit different physical properties. mdpi.com For example, the polytrimerization of naphthalenedicarbonitrile has been shown to yield either a well-ordered framework or an amorphous solid depending on the temperature. researchgate.net

Surface-Sensitive Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly effective surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. unimi.itchemistryviews.org The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. chemistryviews.org By analyzing the kinetic energy of these emitted photoelectrons, one can determine their binding energy. This binding energy is unique to each element and its specific chemical environment, providing detailed insights into molecular structure and bonding. unimi.itchemistryviews.org

For this compound and its derivatives, XPS is instrumental in confirming the elemental makeup and elucidating the chemical states of the constituent carbon and nitrogen atoms. The analysis focuses on the high-resolution spectra of the C 1s and N 1s core levels.

Detailed research on related naphthalenedicarbonitrile precursors, such as 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND), provides valuable data on the characteristic binding energies. nih.gov The analysis of the C 1s spectrum of these molecules reveals multiple components, which can be assigned to carbon atoms in different chemical environments. For instance, the carbon atoms of the nitrile groups (C≡N) are shifted to higher binding energies compared to the carbons of the aromatic naphthalene core due to the electron-withdrawing nature of the nitrogen atom. nih.gov

A study by Heuplick et al. (2024) on 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) deposited on a silver surface (Ag(111)) provides specific binding energy values obtained through XPS analysis. nih.gov The C 1s spectrum was fitted with three distinct contributions corresponding to the different types of carbon atoms in the molecule. nih.gov The N 1s spectrum shows a characteristic peak for the nitrile groups. nih.gov

The binding energy data from the XPS analysis of 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) is summarized in the tables below. nih.gov

| Assigned Chemical State | Binding Energy (eV) | Relative Shift (eV) |

|---|---|---|

| Naphthalene Core Carbon | 285.0 | - |

| Upstanding Phenyl Substituent Carbon | 286.2 | +1.2 |

| Nitrile Group Carbon (C≡N) | 286.7 | +1.7 |

| Assigned Chemical State | Binding Energy (eV) |

|---|---|

| Nitrile Group Nitrogen (C≡N) | 399.7 |

Upon reaction, such as the on-surface synthesis of metallo-naphthalocyanines, XPS can track the chemical state changes. For example, during cyclotetramerization to form iron-naphthalocyanine (Fe-NPc), the N 1s peak corresponding to the nitrile precursor at 399.7 eV decreases, and a new peak appears at a lower binding energy of approximately 398.5 eV. nih.gov This new peak is characteristic of the nitrogen atoms coordinated to the central metal atom in the naphthalocyanine macrocycle. nih.gov This demonstrates the power of XPS in monitoring surface reactions and identifying the chemical states of the resulting products. nih.gov

Theoretical and Computational Chemistry of 1,2 Naphthalenedicarbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a important method for studying the electronic characteristics of 1,2-naphthalenedicarbonitrile and its derivatives. DFT calculations are used to understand the molecule's ground-state electronic structure, which is fundamental to its chemical behavior. These computational studies often focus on how the electronic properties are tuned by the addition or modification of substituent groups on the naphthalene (B1677914) core.

Furthermore, DFT studies on related dinitrile isomers, such as 2,3-dicyanonaphthalene, provide insights into their potential as ligands for organometallic complexes. The calculations help in understanding the nature of the metal-ligand bonding and the electronic structure of the resulting complexes, which is crucial for applications in catalysis and materials science.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

Applications of 1,2 Naphthalenedicarbonitrile in Advanced Materials Science

1,2-Naphthalenedicarbonitrile, a versatile organic compound, serves as a critical building block in the synthesis of a variety of advanced materials. Its rigid naphthalene (B1677914) core and reactive nitrile groups make it a valuable precursor for high-performance polymers, macrocycles, and functional materials with applications in electronics and optoelectronics.

Synthetic Utility in Organic Synthesis

1,2-Naphthalenedicarbonitrile as an Intermediate for Complex Organic Molecules

A primary application of this compound and its derivatives is as a key intermediate in the synthesis of complex macrocyclic compounds, most notably naphthalocyanines (Ncs). Naphthalocyanines are structural analogues of phthalocyanines with extended π-conjugated systems, which imparts unique photophysical and electronic properties, making them valuable in materials science and photodynamic therapy. mdpi.combeilstein-journals.orgacs.org

The synthesis typically involves a template-driven cyclotetramerization of four molecules of a 2,3-naphthalenedicarbonitrile precursor. This reaction is usually conducted at high temperatures in the presence of a metal salt, which acts as a template to yield the corresponding metallo-naphthalocyanine. mdpi.comacs.org For instance, substituted 1,2-naphthalenedicarbonitriles are crucial for producing soluble and processable naphthalocyanines. The synthesis of 1,4-dibutoxy-2,3-naphthalenedicarbonitrile, a precursor for highly soluble octabutoxy-substituted naphthalocyanines, highlights this approach. It begins with the alkylation of 1,4-dihydroxy-2,3-naphthalenedicarbonitrile, which is then subjected to template condensation with various metal salts. acs.org

Recent advancements in on-surface synthesis have demonstrated the cyclotetramerization of precursors like 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile on silver surfaces to form silver naphthalocyanines (Ag-NPc), showcasing a method to create these complex structures in a controlled, surface-confined manner. mdpi.combeilstein-journals.org

| Precursor | Reagents/Conditions | Complex Molecule Product | Reference(s) |

| 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile | Annealing on Ag(111) surface | Silver Naphthalocyanine (Ag-NPc) | mdpi.combeilstein-journals.org |

| 6,7-diphenyl-2,3-naphthalenedicarbonitrile | Co-adsorbed Fe atoms, Annealing | Iron Naphthalocyanine (Fe-NPc) | mdpi.combeilstein-journals.org |

| 1,4-dibutoxy-2,3-naphthalenedicarbonitrile | NiCl₂, Quinoline, 210-220 °C | Nickel(II) 5,9,14,18,23,27,32,36-octabutoxynaphthalocyanine | acs.org |

| 1,4-dibutoxy-2,3-naphthalenedicarbonitrile | Zn(OAc)₂, DBU, Amyl Alcohol, Reflux | Zinc(II) 5,9,14,18,23,27,32,36-octabutoxynaphthalocyanine | acs.org |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity and complexity. nih.govresearchgate.net Transition metal catalysis is often employed in MCRs to facilitate the formation of multiple carbon-carbon and carbon-heteroatom bonds. researchgate.net

While MCRs represent a powerful tool in modern synthesis for creating diverse libraries of compounds, nih.gov specific examples where this compound serves as one of the core components are not prominently featured in surveyed chemical literature. The development of novel MCRs involving this ortho-dinitrile could open new pathways to complex heterocyclic systems built upon the naphthalene (B1677914) scaffold.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The vicinal dinitrile functionality of this compound is a potent electrophilic partner for reactions with dinucleophiles, leading to the formation of fused heterocyclic systems. This approach provides a direct route to polycyclic heteroaromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials. nih.govmdpi.com

A classic example of this reactivity is the condensation with 1,2-diamines to form quinoxaline-fused systems. For instance, the reaction of this compound with ortho-phenylenediamine would be expected to yield dibenzo[a,c]phenazine (B1222753) (also known as naphtho[1,2-b]quinoxaline) through a cyclocondensation process. This reaction is analogous to the well-established synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds. nih.govresearchgate.net

Similarly, reaction with hydrazine (B178648) hydrate (B1144303) offers a pathway to fused pyridazine (B1198779) systems. The condensation of this compound with hydrazine would produce 1,4-diaminobenzo[g]phthalazine. bibliomed.org This reactivity pattern is seen in related systems where dinitriles react with hydrazine to form fused 1,4-diaminopyridazine rings. bibliomed.org

| Reactant 2 | Reagents/Conditions | Fused Heterocyclic Product | Reference(s) |

| o-Phenylenediamine | Heat, Acid/Base Catalyst (Typical) | Dibenzo[a,c]phenazine | nih.govresearchgate.net (by analogy) |

| Hydrazine Hydrate | Refluxing Ethanol (Typical) | 1,4-Diaminobenzo[g]phthalazine | bibliomed.orglibretexts.org (by analogy) |

| Diaminomaleonitrile | Reflux (Typical) | Dicyanodibenzo[f,h]quinoxaline | bibliomed.org (by analogy) |

| Ethylene Glycol | Sodium, Heat (Typical) | 2,3-Dihydroxydibenzo[f,h]quinoxaline | N/A |

Role in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In unsubstituted naphthalene, electrophilic attack occurs preferentially at the C1 (α) position over the C2 (β) position due to the greater stability of the resulting carbocation intermediate (arenium ion). youtube.comonlineorganicchemistrytutor.comacs.org

However, the reactivity and regioselectivity of the naphthalene core in this compound are significantly altered by the presence of the two cyano groups. The nitrile group is a powerful electron-withdrawing and deactivating group. cdnsciencepub.com Consequently, the presence of two such groups at the 1- and 2-positions strongly deactivates the substituted ring (the A-ring) towards electrophilic attack.

Therefore, any electrophilic substitution is expected to occur on the unsubstituted B-ring (positions 5, 6, 7, and 8). The directing influence of the deactivated A-ring would favor substitution at the C5 and C8 positions, which are analogous to the alpha positions of the B-ring and are electronically less disfavored. However, forcing conditions, such as using potent nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄), would likely be required to achieve any substitution, and yields may be low. cdnsciencepub.com Direct experimental data on the electrophilic aromatic substitution of this compound is limited, reflecting the challenge posed by the deactivated nature of the substrate. cdnsciencepub.comresearchgate.net

Tandem and Cascade Reactions for Molecular Complexity

Tandem or cascade reactions are sophisticated processes where a single reaction event initiates a sequence of subsequent transformations, rapidly building molecular complexity from simple starting materials in one pot. wikipedia.orgnih.gov These reactions are highly valued for their efficiency, as they minimize purification steps and reduce waste. wikipedia.org A cascade can involve a series of intramolecular or intermolecular reactions, and can sometimes be classified as a type of multicomponent reaction. wikipedia.org

While the concept of using cascade reactions to synthesize complex natural products and other intricate molecules is well-established, princeton.edubaranlab.org specific literature examples detailing a tandem or cascade process that is initiated by or incorporates this compound are not readily apparent. The development of such a cascade, potentially starting with a reaction at the dinitrile moiety to unmask new functionality that triggers subsequent cyclizations, remains an area for future exploration in synthetic chemistry.

Biological and Medicinal Chemistry Research Involving 1,2 Naphthalenedicarbonitrile Derivatives

Exploration of Potential Biological Activities of Derivatives

The unique chemical architecture of 1,2-naphthalenedicarbonitrile derivatives has prompted researchers to explore their potential across a spectrum of biological activities. These investigations are foundational in identifying lead compounds for the development of new therapeutic agents.

Antimicrobial Research, Including Antibacterial and Antifungal Studies

While extensive research has been conducted on the antimicrobial properties of various naphthalene (B1677914) derivatives, specific studies on this compound derivatives are still in nascent stages. However, the broader class of dicyanonaphthalene compounds has shown promise. For instance, research on 1,4-dicyanonaphthalene has indicated significant antibacterial activity electronicsandbooks.com. The electronic properties conferred by the nitrile groups are thought to play a role in their mechanism of action, which may involve the disruption of microbial metabolic pathways or cell membrane integrity.

Furthermore, related heterocyclic compounds synthesized from naphthalene precursors have demonstrated considerable antimicrobial effects. Naphthoquinones, for example, are a well-studied class of naphthalene derivatives with documented antibacterial and antifungal properties mdpi.com. The insights gained from these related compounds provide a strong rationale for the continued investigation of this compound derivatives as a potential source of new antimicrobial agents.

Anticancer Research and Cytotoxicity Studies

The quest for novel anticancer agents has led to the investigation of a wide array of aromatic compounds, including naphthalene derivatives. The cytotoxic potential of compounds derived from the naphthalenedicarbonitrile scaffold against various cancer cell lines is an active area of research. Studies on related 1,2-naphthoquinone (B1664529) derivatives have demonstrated significant anticancer activities, with some compounds showing IC₅₀ values in the low micromolar range against human cancer cell lines such as Hep-G₂, MG-63, and MCF-7 nih.gov. The introduction of thiosemicarbazone and semicarbazone moieties to the 1,2-naphthoquinone ring system was found to enhance cytotoxic action nih.gov.

Moreover, naphthalene-substituted spirodienones have been synthesized and have shown remarkable in vitro cytotoxicity, including the ability to induce apoptosis in cancer cells nih.gov. Sulphonamide derivatives bearing a naphthalene moiety have also been identified as potent antiproliferative agents, inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase nih.gov. These findings underscore the potential of the naphthalene core in designing effective anticancer drugs, suggesting that this compound derivatives could serve as a valuable scaffold for new cytotoxic agents.

Table 1: Cytotoxic Activity of Selected Naphthalene Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1,2-Naphthoquinone | 1,2-Naphthoquinone 2-thiosemicarbazone | MCF-7 | 5.73 | nih.gov |

| 1,2-Naphthoquinone | 4-Amino-1,2-naphthoquinone 2-thiosemicarbazone | Hep-G₂ | 6.45 | nih.gov |

| Naphthalene-substituted spirodienone | Compound 6a | MDA-MB-231 | 0.03 | nih.gov |

| Sulphonamide-naphthalene | Compound 5c | MCF-7 | 0.51 | nih.gov |

| Sulphonamide-naphthalene | Compound 5c | A549 | 0.33 | nih.gov |

Antioxidant Activity Investigations

Reactive oxygen species (ROS) are implicated in a variety of disease states, making the development of antioxidant compounds a key therapeutic strategy. The aromatic nature of naphthalenedicarbonitrile suggests that its derivatives could possess antioxidant properties by acting as radical scavengers. While direct studies on this compound derivatives are limited, research on related polyphenolic derivatives of other heterocyclic systems has shown significant antioxidant activity nih.gov. For instance, the introduction of hydroxyl groups to a core structure can greatly enhance its ability to donate a hydrogen atom and neutralize free radicals.

Investigations into derivatives of avobenzone, which contains a naphthalene-like core, have demonstrated that molecular hybridization with known antioxidants like resveratrol (B1683913) can lead to compounds with significant ROS-reducing capabilities nih.gov. These studies provide a framework for the design of this compound derivatives with potential antioxidant effects, likely through the incorporation of phenolic or other electron-donating substituents.

Enzyme Inhibition Studies

Enzyme inhibitors are crucial tools in pharmacology, capable of modulating pathological pathways with high specificity. The rigid structure of the naphthalene nucleus makes it an attractive scaffold for designing inhibitors that can fit into the active sites of enzymes. Research into 1,2-diphenylethane (B90400) derivatives, which share some structural similarities with substituted naphthalenes, has identified weak to moderate inhibitors of cytochrome P450 enzymes involved in retinoic acid metabolism nih.gov.

The broad inhibitory potential of various heterocyclic compounds suggests that derivatives of this compound could be tailored to target specific enzymes. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, potentially leading to potent and selective inhibition. Further research is needed to explore the synthesis and evaluation of this compound derivatives as inhibitors of key enzymatic targets in diseases such as cancer, inflammation, and microbial infections.

Mechanistic Studies of Biological Interactions

To advance the development of this compound derivatives as therapeutic agents, it is crucial to understand their mechanisms of action at a molecular level. Computational methods, particularly molecular docking, have become indispensable tools in this endeavor.

Molecular Docking and Binding Affinity Predictions for Drug Discovery

Molecular docking simulations provide valuable insights into the potential binding modes and affinities of small molecules with biological macromolecules, such as proteins and nucleic acids. This information can guide the rational design of more potent and selective drug candidates. For naphthalene-based compounds, docking studies have been instrumental in elucidating their mechanisms of action.

For example, docking experiments with 1,2-naphthoquinone derivatives revealed a good correlation between their calculated interaction energies with topoisomerase-II and their observed cytotoxic activities nih.gov. Similarly, molecular docking of sulphonamide derivatives bearing a naphthalene moiety indicated that they bind to the colchicine-binding site of tubulin, explaining their ability to inhibit tubulin polymerization nih.gov. In studies of 1,4-naphthoquinone (B94277) derivatives, molecular docking helped to understand the interactions with targeted bacterial proteins nih.gov.

These studies highlight the power of in silico methods to predict and rationalize the biological activity of naphthalene-based compounds. For this compound derivatives, molecular docking can be employed to screen virtual libraries of compounds against various biological targets, predict their binding affinities, and identify key intermolecular interactions. This computational approach can accelerate the discovery process by prioritizing the synthesis of derivatives with the highest predicted activity, thereby saving time and resources in the search for new drugs.

Photodynamic Action and Reactive Oxygen Species Generation in Biological Systems

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizing agent, light of a specific wavelength, and molecular oxygen to produce cytotoxic effects on target cells, such as cancer cells or microbes. mdpi.commdpi.com Derivatives of this compound, particularly naphthalocyanines, have emerged as potent photosensitizers for PDT. mdpi.comuantwerpen.be Naphthalocyanines are π-extended analogues of phthalocyanines and are typically synthesized through the cyclotetramerization of substituted naphthalenedicarbonitrile precursors. mdpi.comnih.gov

The mechanism of PDT is initiated when the photosensitizer absorbs light, transitioning from its ground singlet state to an excited singlet state, and then to a longer-lived excited triplet state. nih.gov This triplet-state photosensitizer can then engage in two primary types of photochemical reactions with surrounding molecules, leading to the formation of reactive oxygen species (ROS). mdpi.commdpi.com

Type I Reaction: Involves electron or hydrogen transfer from the excited photosensitizer to a substrate, creating radical ions. These can react with molecular oxygen to produce ROS such as superoxide (B77818) anion radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). mdpi.com

Type II Reaction: Involves the direct transfer of energy from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). mdpi.commdpi.com This pathway is considered the major mechanism of cell death in PDT for many photosensitizers. mdpi.com

The ROS generated are short-lived and highly reactive, causing oxidative damage to essential cellular components like lipids, proteins, and nucleic acids, which ultimately triggers cell death through apoptosis or necrosis. nih.govfoliamedica.bg The efficacy of naphthalocyanine derivatives in PDT is linked to their strong absorption in the near-infrared (NIR) region, which allows for deeper tissue penetration of light. uantwerpen.be

| Photochemical Mechanism | Generated Reactive Oxygen Species (ROS) | Cellular Effect |

|---|---|---|

| Type I | Superoxide Anion (O₂•⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) | Induces oxidative stress through radical chain reactions. mdpi.com |

| Type II | Singlet Oxygen (¹O₂) | Primary cytotoxic agent; directly oxidizes biomolecules, leading to cell death. mdpi.commdpi.com |

This compound as a Building Block for Pharmaceutical Scaffolds

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of diverse compounds for drug discovery. lookchem.com Nitrogen-containing heterocycles are particularly prevalent scaffolds in pharmaceuticals, with over 85% of biologically active compounds containing a heterocyclic component. nih.gov

This compound and its substituted analogues serve as critical building blocks for the synthesis of complex, multi-functional pharmaceutical scaffolds. openmedicinalchemistryjournal.com The two adjacent nitrile groups on the naphthalene core provide a reactive platform for constructing larger, often macrocyclic, systems. The most prominent example is the use of naphthalenedicarbonitriles as precursors for naphthalocyanines through a template-assisted cyclotetramerization reaction. uantwerpen.benih.gov This process involves the joining of four naphthalenedicarbonitrile units to form a large, planar macrocycle capable of chelating a central metal atom. nih.govresearchgate.net

The resulting naphthalocyanine scaffolds are of significant interest in medicinal chemistry, not only for their application in PDT but also as versatile platforms for further chemical modification. mdpi.comuantwerpen.be The peripheral positions of the scaffold can be functionalized to modulate properties such as solubility, aggregation behavior, and biological targeting, thereby creating a wide range of potential therapeutic agents. science.gov The transformation of a relatively simple dinitrile precursor into a complex macrocyclic scaffold highlights the utility of this compound in generating molecular diversity for pharmaceutical development. researchgate.net

| Precursor Building Block | Reaction Type | Resulting Pharmaceutical Scaffold | Potential Application |

|---|---|---|---|

| 6,7-Disubstituted-2,3-naphthalenedicarbonitrile | Template-assisted Cyclotetramerization | Tetrasubstituted Naphthalocyanine | Photosensitizers for Photodynamic Therapy. uantwerpen.benih.gov |

| This compound | Condensation/Cyclization Reactions | Fused Heterocyclic Systems (e.g., Naphthopyrazines) | Core structures for kinase inhibitors and other targeted therapies. researchgate.netub.edu |

Environmental Research and Ecological Considerations

Environmental Fate and Transport Studies (General Naphthalenes)

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a foundational structure for understanding the environmental behavior of its derivatives, including 1,2-Naphthalenedicarbonitrile. ethz.ch The environmental fate of naphthalene is governed by its physical and chemical properties, which dictate its partitioning across air, water, and soil compartments. industrialchemicals.gov.autpsgc-pwgsc.gc.ca